2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
Description
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Properties
IUPAC Name |
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O4/c1-4-12-10-25-18-16(17(12)32-5-2)19(30)28(20(31)27(18)3)11-15(29)26-14-9-7-6-8-13(14)21(22,23)24/h6-10H,4-5,11H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEWIQJYHRRNJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a member of the pyrido[2,3-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrido[2,3-d]pyrimidine core with various substituents that may influence its biological activity. The presence of the trifluoromethyl group is notable for enhancing lipophilicity and potentially improving metabolic stability.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Core Structure | Pyrido[2,3-d]pyrimidine |
| Substituents | Ethoxy, ethyl, methyl, trifluoromethyl |
| Molecular Formula | C19H20F3N3O3 |
| Molecular Weight | 393.38 g/mol |
Anticancer Properties
Research has indicated that compounds containing the pyrido[2,3-d]pyrimidine moiety exhibit significant anticancer activity. For instance, studies have shown that similar derivatives can inhibit the activity of various kinases involved in cancer progression.
The proposed mechanism involves the inhibition of polo-like kinase 1 (Plk1) , which is crucial for mitotic progression. By disrupting this pathway, the compound may induce apoptosis in cancer cells.
Case Studies
- Inhibition of Kinase Activity
- Cytotoxicity Assays
Table 2: Biological Activity Data
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from simple pyridine derivatives. Key steps include:
- Formation of the Pyrido[2,3-d]pyrimidine Core
- Utilizing condensation reactions between appropriate aldehydes and amines.
- Introduction of Functional Groups
- Ethoxy and trifluoromethyl groups are introduced through electrophilic aromatic substitution or nucleophilic addition reactions.
Summary of Synthesis Steps
- Step 1 : Synthesis of the pyrido[2,3-d]pyrimidine scaffold.
- Step 2 : Functionalization with ethoxy and trifluoromethyl groups.
- Step 3 : Final acetamide formation through coupling reactions.
Preparation Methods
The pyrido[2,3-d]pyrimidine scaffold is typically synthesized via cyclocondensation reactions between pyridine and pyrimidine precursors. A widely cited approach involves the condensation of 2,4,6-triaminopyrimidine with nitroaldehydes or ketones under acidic or basic conditions. For instance, the reaction of 2,4,6-triaminopyrimidine with nitromalonaldehyde in the presence of sodium hydroxide yields 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine, which is subsequently reduced to the corresponding 6-amino derivative using Raney nickel.
Alternative methods include the use of substituted acrylates or enamines. For example, ethyl α-acetyl-β-arylacrylates, when condensed with triaminopyrimidine in diphenyl ether at elevated temperatures (195–230°C), form 7-oxo-pyrido[2,3-d]pyrimidine intermediates. These intermediates are critical for introducing substituents at the 5- and 6-positions.
Methylation at Position 1
The 1-methyl group is introduced via reductive alkylation or direct methylation. A common method involves treating the pyrido[2,3-d]pyrimidine precursor with formaldehyde and sodium cyanoborohydride in methanol, which selectively methylates the N1 position. For example, 2,4-diamino-6-ethylpyrido[2,3-d]pyrimidine reacts with formaldehyde under reductive conditions to yield the 1-methyl derivative in >80% yield.
Installation of 2,4-Dioxo Functionality
The 2,4-dioxo groups are introduced through oxidation or cyclization steps. One approach involves the treatment of 2,4-diaminopyrido[2,3-d]pyrimidine with phosgene or thiophosgene to form the corresponding urea or thiourea derivatives, which are subsequently oxidized to diketones using hydrogen peroxide or potassium permanganate.
Alternatively, cyclization of α-acetyl-β-arylacrylates with triaminopyrimidine directly yields the 2,4-dioxo structure.
Acetamide Side Chain Coupling
The acetamide side chain is attached via a two-step process:
- Carboxylic Acid Activation : The pyrido[2,3-d]pyrimidine core is functionalized with a bromoacetate group using ethyl bromoacetate in the presence of a base (e.g., triethylamine).
- Amide Bond Formation : The activated ester reacts with 2-(trifluoromethyl)aniline in dimethylacetamide (DMA) at 80–100°C, catalyzed by 1-hydroxybenzotriazole (HOBt) and $$ \text{N,N} $$-diisopropylcarbodiimide (DIC).
Optimization and Yield Data
Challenges and Alternative Routes
A key challenge is regioselectivity during alkylation and oxidation steps. For instance, competing reactions at N3 and N4 positions may occur during methylation, necessitating careful control of stoichiometry and temperature. Alternative routes include:
Q & A
Basic: What are the optimal synthetic routes for preparing this pyrido[2,3-d]pyrimidine acetamide derivative?
Methodological Answer:
Synthesis typically involves multi-step reactions, starting with the formation of the pyrido[2,3-d]pyrimidine core. A common approach is coupling substituted pyrimidine intermediates with acetamide moieties via nucleophilic substitution or condensation. For example, potassium carbonate in DMF can facilitate the reaction between halogenated intermediates and amine-bearing acetamides under mild conditions (room temperature, monitored by TLC). Purification often involves recrystallization or column chromatography. Characterization requires NMR (¹H/¹³C), HRMS, and IR to confirm regiochemistry and functional group integrity .
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for structurally similar analogs?
Methodological Answer:
Discrepancies in spectral interpretation often arise from dynamic rotational isomerism or solvent effects. Advanced techniques include:
- Variable-temperature NMR to identify rotameric equilibria.
- Heteronuclear 2D NMR (HSQC, HMBC) to assign overlapping proton environments.
- X-ray crystallography for unambiguous structural confirmation, as demonstrated in ethyl 6-methyl-3-(2-methylprop-1-enyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate studies .
Basic: What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
Prioritize target-specific assays based on structural analogs. For enzyme inhibition (e.g., kinases, dehydrogenases):
- Fluorescence polarization assays for binding affinity.
- Cell-free enzymatic assays (e.g., spectrophotometric monitoring of NADH depletion).
Cytotoxicity can be evaluated via MTT assays in cancer cell lines, as seen in hypoglycemic thiazolidinedione derivatives .
Advanced: What advanced techniques validate target engagement and binding kinetics?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Quantifies real-time binding affinity (KD) and kinetics (kon/koff).
- X-ray crystallography/Molecular Dynamics (MD): Resolves binding modes and conformational changes.
- Isothermal Titration Calorimetry (ITC): Measures thermodynamic parameters (ΔH, ΔS). Computational docking (e.g., AutoDock Vina) paired with DFT studies (e.g., HOMO-LUMO analysis) predicts interaction hotspots .
Basic: How can solubility challenges be addressed during in vitro testing?
Methodological Answer:
- Use co-solvents (e.g., DMSO ≤0.1% v/v) or surfactants (e.g., Tween-80).
- Salt formation (e.g., hydrochloride) improves aqueous solubility.
- Cyclodextrin inclusion complexes enhance stability, as validated in acetamide derivative formulations .
Advanced: What strategies resolve enantiomeric impurities in chiral analogs?
Methodological Answer:
- Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) for separation.
- Circular Dichroism (CD) spectroscopy confirms enantiopurity.
- Asymmetric synthesis using chiral catalysts (e.g., BINOL-phosphates) minimizes racemization .
Basic: What storage conditions ensure compound stability?
Methodological Answer:
- Store at -20°C under inert atmosphere (argon) to prevent oxidation/hydrolysis.
- Lyophilize hygroscopic derivatives and use amber vials to limit photodegradation. Stability should be confirmed via HPLC-UV at regular intervals .
Advanced: How can AI optimize reaction conditions for scalable synthesis?
Methodological Answer:
- COMSOL Multiphysics simulates heat/mass transfer to prevent exothermic runaway.
- Machine Learning (ML) algorithms (e.g., Random Forest) predict optimal solvent/catalyst pairs from historical data.
- Automated high-throughput screening identifies robust conditions for yield and purity .
Advanced: How are structure-activity relationship (SAR) studies designed for this scaffold?
Methodological Answer:
- Parallel synthesis generates analogs with systematic substitutions (e.g., ethoxy → methoxy, trifluorophenyl → chlorophenyl).
- Free-Wilson analysis quantifies contributions of substituents to bioactivity.
- 3D-QSAR (CoMFA/CoMSIA) maps steric/electrostatic requirements, guided by thieno[2,3-d]pyrimidine derivative studies .
Advanced: What in vitro models assess metabolic stability and CYP inhibition?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
